N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
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Overview
Description
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is a complex organic compound with a unique structure that combines a pyrrolo[3,4-b]pyridine core with a benzhydryl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrrolo[3,4-b]pyridine core through a cyclization reactionThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is unique due to its combination of a benzhydryl group and a carboxamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-benzhydryl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-14-18-12-7-13-22-19(18)15-24)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,20H,14-15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKWIYTZRXCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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